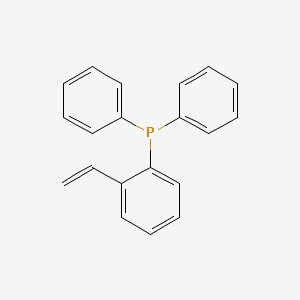
Phosphine, (2-ethenylphenyl)diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine, (2-ethenylphenyl)diphenyl- is an organophosphorus compound with the molecular formula C20H17P. It is also known as diphenylphosphinostyrene. This compound is characterized by the presence of a phosphine group attached to a 2-ethenylphenyl group and two phenyl groups. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphine, (2-ethenylphenyl)diphenyl- can be synthesized through several methods:
From Halogenophosphines and Organometallic Reagents: This method involves the reaction of halogenophosphines with organometallic reagents to form the desired phosphine compound.
From Metallated Phosphines: Metallated phosphines can be used as intermediates to synthesize phosphine compounds through various coupling reactions.
Addition of Phosphine-Hydrogen to Unsaturated Compounds: This method involves the addition of phosphine-hydrogen to unsaturated compounds, such as alkenes, to form the desired phosphine compound.
Reduction of Phosphine Oxides: Phosphine oxides can be reduced to form phosphine compounds using reducing agents such as lithium aluminum hydride.
Industrial Production Methods
Industrial production of phosphine, (2-ethenylphenyl)diphenyl- typically involves large-scale synthesis using the methods mentioned above. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphine, (2-ethenylphenyl)diphenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Substitution: Phosphine compounds can undergo substitution reactions with various electrophiles to form new phosphine derivatives.
Radical Reactions: Phosphine-centered radical species can be generated through photoredox catalysis and electrochemical oxidations, leading to various radical reactions.
Common Reagents and Conditions
Oxidation: Oxygen, hydrogen peroxide
Reduction: Lithium aluminum hydride
Substitution: Electrophiles such as alkyl halides
Radical Reactions: Photoredox catalysts, electrochemical conditions
Major Products
Oxidation: Phosphine oxides
Reduction: Phosphines
Substitution: Phosphine derivatives
Radical Reactions: Various radical products depending on the reaction conditions
Scientific Research Applications
Phosphine, (2-ethenylphenyl)diphenyl- has numerous applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphine, (2-ethenylphenyl)diphenyl- involves its ability to act as a ligand and form complexes with transition metals. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The phosphine group can also undergo oxidation and reduction reactions, contributing to its versatility in chemical synthesis .
Comparison with Similar Compounds
Phosphine, (2-ethenylphenyl)diphenyl- can be compared with other similar compounds such as:
Diphenyl(2-methoxyphenyl)phosphine: This compound has a methoxy group instead of an ethenyl group, which affects its reactivity and applications.
Dimethylphenylphosphine: This compound has two methyl groups instead of phenyl groups, leading to different chemical properties and uses.
Uniqueness
Phosphine, (2-ethenylphenyl)diphenyl- is unique due to its ethenyl group, which provides additional reactivity and versatility in chemical reactions. This makes it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
17165-18-3 |
|---|---|
Molecular Formula |
C20H17P |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
(2-ethenylphenyl)-diphenylphosphane |
InChI |
InChI=1S/C20H17P/c1-2-17-11-9-10-16-20(17)21(18-12-5-3-6-13-18)19-14-7-4-8-15-19/h2-16H,1H2 |
InChI Key |
UOYOTHRZSRWQNP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















